"4-(2,2-Difluoropropoxy)-2-methylaniline" CAS number inquiry
"4-(2,2-Difluoropropoxy)-2-methylaniline" CAS number inquiry
Disclaimer: Information regarding the specific chemical "4-(2,2-Difluoropropoxy)-2-methylaniline," including its CAS number, could not be located in publicly available scientific databases. This technical guide will therefore focus on the closely related and well-documented compound, 4-Fluoro-2-methylaniline (CAS: 452-71-1) , which shares a similar core structure and is a key intermediate in various fields of chemical research and development.
This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 4-Fluoro-2-methylaniline, including its properties, synthesis, and applications.
Core Data Summary
The following table summarizes the key quantitative data for 4-Fluoro-2-methylaniline.
| Property | Value | Reference |
| CAS Number | 452-71-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₈FN | [1][2][3][5] |
| Molecular Weight | 125.14 g/mol | [1][3][5] |
| Melting Point | 14 °C | [2] |
| Boiling Point | 90-92 °C at 16 mmHg | [3][4][6] |
| Density | 1.126 g/mL at 25 °C | [4][6] |
| Refractive Index (n20/D) | 1.537 | [4][6] |
| Flash Point | 88 °C (closed cup) | [6] |
Experimental Protocols
A common and efficient method for the synthesis of 4-Fluoro-2-methylaniline is through the reduction of 5-Fluoro-2-nitrotoluene.
General Procedure for the Synthesis of 4-Fluoro-2-methylaniline from 5-Fluoro-2-nitrotoluene: [1][3][4]
Materials:
-
5-Fluoro-2-nitrotoluene
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Petroleum ether (P.E.)
-
Ethyl acetate (EtOAc)
Instrumentation:
-
Reaction flask
-
Stirrer
-
Hydrogenation apparatus (e.g., H-Cube or balloon hydrogenation)
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup
Protocol:
-
To a solution of 5-fluoro-2-nitrotoluene (2.00 mmol) in methanol (10 mL), add 10% palladium on carbon (21 mg, 0.020 mmol).
-
Stir the reaction mixture at room temperature and bubble hydrogen (H₂) gas through the mixture for 2 hours.
-
Upon completion of the reaction (monitored by TLC or other appropriate methods), remove the solid catalyst by filtration.
-
Wash the solid catalyst with dichloromethane (25 mL).
-
Combine the filtrate and the DCM wash solution and concentrate the combined organic phases under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel, using a gradient elution from petroleum ether to a 4:1 mixture of petroleum ether and ethyl acetate.
-
This procedure affords 4-fluoro-2-methylaniline as a pink oil.
Applications and Biological Significance
4-Fluoro-2-methylaniline is a versatile fluorinated intermediate with significant applications in the pharmaceutical and agrochemical industries.[7][8][9][10] Its unique structure, featuring both a fluorine atom and a methyl group on the aniline backbone, makes it a valuable building block for the synthesis of complex molecules.[7][10]
In the pharmaceutical sector, it serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[7][10] For instance, it has been used in the synthesis of 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline, a compound with potential biological activity.[3][6][11]
In the agrochemical industry, 4-Fluoro-2-methylaniline is utilized in the creation of advanced herbicides and pesticides.[7][8][10] The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final products.
Mandatory Visualizations
The following diagrams illustrate the synthesis workflow and a potential application of 4-Fluoro-2-methylaniline.
References
- 1. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Fluoro-2-methylaniline | CAS#:452-71-1 | Chemsrc [chemsrc.com]
- 3. 4-Fluoro-2-methylaniline CAS#: 452-71-1 [m.chemicalbook.com]
- 4. 4-Fluoro-2-methylaniline | 452-71-1 [chemicalbook.com]
- 5. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-2-methylaniline 96 452-71-1 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Fluoro-2-methylaniline [myskinrecipes.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. 4-氟-2-甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]
